molecular formula C6H4I2N2O2 B146649 2,6-Diiodo-4-nitroaniline CAS No. 5398-27-6

2,6-Diiodo-4-nitroaniline

Cat. No. B146649
CAS RN: 5398-27-6
M. Wt: 389.92 g/mol
InChI Key: YPVYMWQYENWFAT-UHFFFAOYSA-N
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Patent
US05256777

Procedure details

13.8 G (0.2M) of solid sodium nitrite were slowly added to stirred concentrated sulfuric acid at 0° C. The resulting thick mixture was stirred at 0° C. for 10 mins. A suspension of 68.28 G (0.175M) of finely powdered 2,6-diiodo-4-nitroaniline in 175 mL of glacial acetic acid was added portionwise cautiously to the above mixture at 0° C. over a period of 25 minutes. This mixture was then stirred 30 mins, and then added to a vigorously stirred suspension of 4 G of cuprous oxide in 420 mL of absolute ethanol over a period of 25 minutes. Vigorous effervescence was observed during this addition. The resulting mixture was stirred 20 mins. at room temperature and then heated to reflux for 30 mins. After cooling, this reaction mixture was poured into large amount of ice. Solid separated was filtered, and washed with water. This solid was dissolved in minimum amount of chloroform, and dried over anhydrous magnesium sulfate. Solvent removal gave 62 G of 3,5-diiodo-nitrobenzene as light yellow solid.
[Compound]
Name
solid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
68.28
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
175 mL
Type
solvent
Reaction Step Three
[Compound]
Name
cuprous oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
420 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
N([O-])=O.[Na+].S(=O)(=O)(O)O.[I:10][C:11]1[CH:17]=[C:16]([N+:18]([O-:20])=[O:19])[CH:15]=[C:14]([I:21])[C:12]=1N>C(O)(=O)C.C(O)C>[I:10][C:11]1[CH:17]=[C:16]([N+:18]([O-:20])=[O:19])[CH:15]=[C:14]([I:21])[CH:12]=1 |f:0.1|

Inputs

Step One
Name
solid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
68.28
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC1=C(N)C(=CC(=C1)[N+](=O)[O-])I
Name
Quantity
175 mL
Type
solvent
Smiles
C(C)(=O)O
Step Four
Name
cuprous oxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
420 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting thick mixture was stirred at 0° C. for 10 mins
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added portionwise cautiously to the above mixture at 0° C. over a period of 25 minutes
Duration
25 min
STIRRING
Type
STIRRING
Details
This mixture was then stirred 30 mins
Duration
30 min
ADDITION
Type
ADDITION
Details
Vigorous effervescence was observed during this addition
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred 20 mins
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
at room temperature and then heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 30 mins
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
ADDITION
Type
ADDITION
Details
this reaction mixture was poured into large amount of ice
CUSTOM
Type
CUSTOM
Details
Solid separated
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with water
DISSOLUTION
Type
DISSOLUTION
Details
This solid was dissolved in minimum amount of chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
Solvent removal

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
Name
Type
product
Smiles
IC=1C=C(C=C(C1)I)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.